molecular formula C12H9Cl2NO3 B1492071 Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate CAS No. 2097971-05-4

Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Cat. No.: B1492071
CAS No.: 2097971-05-4
M. Wt: 286.11 g/mol
InChI Key: ADKQUGQVHPRGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2NO3 and its molecular weight is 286.11 g/mol. The purity is usually 95%.
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Mechanism of Action

, which is the core structure in Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate, are a class of organic compounds that contain a five-membered aromatic ring with one oxygen atom, one nitrogen atom, and three carbon atoms. Oxazoles are found in many biologically active compounds and are used in medicinal chemistry for drug design .

The mechanism of action of oxazole derivatives can vary widely depending on the specific compound and its functional groups. Some oxazole derivatives are used as antimicrobial, antifungal, and anticancer agents . The specific targets of these compounds can include various enzymes, receptors, or cellular structures .

The biochemical pathways affected by oxazole derivatives can also vary widely. For example, some oxazole-based drugs inhibit the synthesis of bacterial cell walls, while others might interfere with DNA replication or protein synthesis .

The pharmacokinetics of oxazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The result of action of oxazole derivatives can include the inhibition of microbial growth or the induction of cell death in cancer cells .

The action environment can significantly influence the efficacy and stability of oxazole derivatives. Factors such as pH, temperature, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its target .

Properties

IUPAC Name

ethyl 5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-2-17-12(16)11-15-6-10(18-11)8-4-3-7(13)5-9(8)14/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADKQUGQVHPRGHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate
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Ethyl 5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.